molecular formula C9H7N4O+ B110940 imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium CAS No. 84752-10-3

imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium

Cat. No. B110940
CAS RN: 84752-10-3
M. Wt: 187.18 g/mol
InChI Key: NFEWMRWUUANUBT-UHFFFAOYSA-N
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Description

Imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium, also known as pyrazolone derivatives, is a class of organic compounds that have gained significant attention in scientific research due to their diverse biological activities. Pyrazolone derivatives have been extensively studied for their potential applications in the fields of medicine, agriculture, and material science.

Mechanism Of Action

The mechanism of action of imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives is complex and varies depending on the specific compound and its target. However, studies have shown that imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives can inhibit various enzymes and signaling pathways involved in disease progression, such as cyclooxygenase, lipoxygenase, and NF-κB.

Biochemical And Physiological Effects

Pyrazolone derivatives have been shown to have a range of biochemical and physiological effects, including reducing inflammation, scavenging free radicals, and inhibiting cell proliferation. These effects have been observed in both in vitro and in vivo studies, suggesting that imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives have potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the advantages of using imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives in lab experiments is their diverse biological activities, which make them useful in a range of research areas. Additionally, the synthesis of imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives is relatively straightforward and can be achieved using a variety of methods. However, one limitation of using imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives in lab experiments is their potential toxicity, which can vary depending on the specific compound and its concentration.

Future Directions

There are numerous future directions for research on imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives, including exploring their potential as anticancer agents, investigating their effects on the immune system, and developing new synthetic methods to produce imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives and their potential side effects.

Synthesis Methods

The synthesis of imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives can be achieved through various methods, including the reaction of hydrazine derivatives with ketones or aldehydes, cyclization of α,β-unsaturated ketones, and the condensation of aryl hydrazines with β-diketones. These methods have been optimized to produce high yields of imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives with varying substituents and functional groups.

Scientific Research Applications

Pyrazolone derivatives have been studied for their potential therapeutic applications in treating various diseases, including cancer, inflammation, and infectious diseases. Studies have shown that imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium derivatives exhibit anti-inflammatory, antioxidant, and antimicrobial properties, making them promising candidates for drug development.

properties

CAS RN

84752-10-3

Product Name

imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium

Molecular Formula

C9H7N4O+

Molecular Weight

187.18 g/mol

IUPAC Name

imino-(5-oxo-3-phenyl-1H-pyrazol-4-ylidene)azanium

InChI

InChI=1S/C9H6N4O/c10-11-8-7(12-13-9(8)14)6-4-2-1-3-5-6/h1-5,10H/p+1

InChI Key

NFEWMRWUUANUBT-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)[O-])[N+]#N

SMILES

C1=CC=C(C=C1)C2=NNC(=O)C2=[N+]=N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)[O-])[N+]#N

Origin of Product

United States

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